1-(dimethylamino)butan-2-ol
Description
Properties
CAS No. |
34487-37-1 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)butan-2-ol can be synthesized through several methods:
Reaction of 1-chlorobutane with dimethylamine: This method involves the nucleophilic substitution of 1-chlorobutane with dimethylamine in the presence of a base such as sodium hydroxide.
Reduction of 1-(dimethylamino)butan-2-one: This method involves the reduction of 1-(dimethylamino)butan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
1-(Dimethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(dimethylamino)butan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 1-(dimethylamino)butane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine or bromine) using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products:
Oxidation: 1-(Dimethylamino)butan-2-one.
Reduction: 1-(Dimethylamino)butane.
Substitution: 1-(Dimethylamino)-2-chlorobutane or 1-(Dimethylamino)-2-bromobutane.
Scientific Research Applications
1-(Dimethylamino)butan-2-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of active pharmaceutical ingredients and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industrial Applications: The compound is used as a stabilizer in polymer production and as a solvent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(dimethylamino)butan-2-ol involves its interaction with biological targets through its amine and alcohol functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, while the hydroxyl group can form hydrogen bonds, enhancing its binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(Diethylamino)butan-2-ol (CAS 2683-58-1)
- Molecular formula: C₈H₁₉NO
- Molecular weight : 145.2 g/mol
- Key differences: Ethyl groups replace methyl groups on the amino moiety, increasing hydrophobicity and molecular weight.
- Safety: No significant hazards reported; used in laboratory R&D .
1-Amino-2-methylbutan-2-ol (CAS not specified)
- Molecular formula: C₅H₁₃NO
- Molecular weight : 103.16 g/mol
- Key differences: Lacks dimethyl substitution on the amino group, reducing steric hindrance and altering reactivity.
- Applications: No specific data, but similar amino alcohols are used in pharmaceutical intermediates .
1-(Dimethylamino)propan-2-ol (CAS 108-16-7)
1-(Dimethylamino)-2-phenylbutan-2-ol (CAS 5612-61-3)
- Molecular formula: C₁₂H₁₉NO
- Molecular weight : 193.29 g/mol
- Key differences : Phenyl group enhances lipophilicity, making it suitable for pharmaceutical applications (e.g., estrogen receptor modulators like droloxifene derivatives) .
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | LogP* |
|---|---|---|---|---|---|
| 1-(Dimethylamino)propan-2-ol | C₅H₁₃NO | 104.17 | 124 | Miscible | ~0.5 (est.) |
| 1-(Diethylamino)butan-2-ol | C₈H₁₉NO | 145.2 | Not reported | Limited data | ~1.2 (est.) |
| 1-Amino-2-methylbutan-2-ol | C₅H₁₃NO | 103.16 | Not reported | Limited data | ~0.3 (est.) |
| 1-(Dimethylamino)-2-phenylbutan-2-ol | C₁₂H₁₉NO | 193.29 | Not reported | Insoluble | ~2.5 (est.) |
*LogP values estimated based on structural features.
Research Findings
- 1-(Diethylamino)butan-2-ol: Used in combinatorial chemistry for building block synthesis ().
- Droloxifene analogs : Demonstrate the impact of aromatic substitution on biological activity, highlighting the importance of lipophilicity in drug design .
- 1-(Dimethylamino)propan-2-ol: Acts as a precursor for quaternary ammonium compounds in detergents .
Biological Activity
1-(Dimethylamino)butan-2-ol, also known as 4-(dimethylamino)butan-2-ol, is a compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Chemical Formula : C6H15NO
- CAS Number : 3760-96-1
- Molecular Weight : 115.19 g/mol
This compound is known to interact with various biological targets, influencing several cellular processes. Its primary mechanisms include:
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, thereby affecting the metabolic pathways of various substrates.
- Cell Signaling Modulation : It influences cell signaling pathways, particularly those involved in apoptosis and cell growth. In vitro studies indicate that it can modulate the expression of genes associated with pro-apoptotic and anti-apoptotic processes, suggesting a role in cancer therapy .
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties by scavenging free radicals. This activity is significant in preventing oxidative stress-related damage in cells.
Antiproliferative Effects
In various cancer cell lines, including MCF-7 (breast cancer), this compound has demonstrated antiproliferative effects. The compound induced apoptosis in these cells, as evidenced by changes in gene expression related to cell survival and proliferation .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 cells. The results showed a significant reduction in cell viability with an IC50 value indicating effective antiproliferative activity. Flow cytometry analysis revealed that the compound caused G2/M phase arrest and subsequent apoptosis .
- Metabolism Studies : In metabolic studies using human liver preparations, the compound's interactions with cytochrome P450 enzymes were assessed. The findings indicated that it could alter the metabolism of co-administered drugs, highlighting its potential implications in pharmacokinetics and drug interactions .
Table 1: Summary of Biological Activities
Discussion
The biological activity of this compound suggests its potential as a therapeutic agent, particularly in oncology due to its antiproliferative effects. However, further research is necessary to fully elucidate its mechanisms and optimize its use in clinical settings.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for identifying 1-(dimethylamino)butan-2-ol, and what key spectral features should researchers prioritize?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : The compound’s hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups produce distinct signals. In H NMR, the hydroxyl proton appears as a broad singlet (~1–5 ppm), while the methyl groups on nitrogen resonate as a singlet near 2.2–2.5 ppm. The butanol backbone protons show splitting patterns correlating to their proximity to electronegative groups .
- Infrared (IR) Spectroscopy : Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-N (1200–1350 cm⁻¹) are critical identifiers. The absence of carbonyl peaks helps rule out oxidation byproducts.
- Mass Spectrometry (MS) : The molecular ion peak at m/z 117 (C₆H₁₅NO) and fragmentation patterns (e.g., loss of -OH or -N(CH₃)₂) confirm the structure .
Q. What synthetic routes are commonly employed to prepare this compound, and how do reaction conditions influence yield?
- Methodological Answer :
- Nucleophilic Substitution : Reacting 2-bromobutan-2-ol with dimethylamine in ethanol under reflux (60–80°C) with a base (e.g., NaOH) as a catalyst. Yields (~70–85%) depend on stoichiometry and reaction time. Excess dimethylamine minimizes side reactions like elimination .
- Reductive Amination : Using 2-oxobutan-2-ol and dimethylamine with a reducing agent (e.g., NaBH₄) in methanol. Temperature control (<30°C) prevents over-reduction. This method is less common due to intermediate instability .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of this compound in asymmetric synthesis or catalytic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic (oxygen in -OH) and electrophilic (β-carbon) sites. For example, the hydroxyl group’s lone pairs participate in hydrogen bonding, influencing enantioselectivity in chiral catalysis .
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys analyze feasible pathways using databases of analogous reactions (e.g., substitution reactions of amino alcohols). These tools prioritize routes with minimal steps and high atom economy .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., vapor pressure) for this compound?
- Methodological Answer :
- Comparative Methodology : If vapor pressure values conflict (e.g., 124°C in diethyl analog vs. unpublished data for dimethyl), validate via transpiration method (as used for 1-(dimethylamino)-2-propanol in ). Control variables: temperature (±0.1°C), inert carrier gas flow rate, and sample purity (>99%) .
- Statistical Analysis : Apply the Clausius-Clapeyron equation to extrapolate data across temperatures. Discrepancies >5% suggest experimental error or impurities. Cross-check with gas chromatography (GC) headspace analysis .
Q. How does the stereoelectronic environment of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydrogen bonding between the hydroxyl group and active-site residues (e.g., serine proteases). The dimethylamino group’s steric bulk may hinder binding, requiring structural analogs for optimization .
- Comparative SAR Studies : Compare with derivatives like 2-(dimethylamino)-2-phenylbutan-1-ol (). The phenyl group enhances lipophilicity, altering membrane permeability, while the butanol chain length affects solubility .
Methodological Considerations
Q. What analytical workflows are recommended for quantifying trace impurities in this compound during synthesis?
- Methodological Answer :
- GC-MS with Derivatization : Silylate hydroxyl groups (e.g., using BSTFA) to improve volatility. Monitor for byproducts like unreacted 2-bromobutan-2-ol (retention time: ~8.2 min) or elimination products (e.g., butene derivatives) .
- HPLC-UV/Vis : Use a C18 column with acetonitrile/water (70:30) and detection at 210 nm. Calibrate against spiked standards to quantify impurities <0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
